synthesis and characterization of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole
synthesis and characterization of 4-(4-Bromophenyl)-1-methyl-1h-pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis and characterization of 4-(4-bromophenyl)-1-methyl-1H-pyrazole, a key heterocyclic building block. Aryl-substituted pyrazoles are significant scaffolds in medicinal chemistry and materials science, making robust synthetic and analytical methods for their preparation essential.[1][2] This document details a field-proven synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction, offering insights into precursor synthesis, a detailed step-by-step protocol, and the underlying catalytic mechanism. Furthermore, it establishes a full characterization profile of the target molecule, including expected data from NMR spectroscopy and mass spectrometry, to ensure a self-validating system for researchers.
Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling
The formation of the carbon-carbon bond between the pyrazole and the bromophenyl ring is most effectively achieved through a palladium-catalyzed cross-coupling reaction.[3][4] Among the various methods, the Suzuki-Miyaura coupling is the preeminent choice due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of air-stable and readily available boronic acids.[3][5]
The core strategy involves the coupling of two primary synthons:
-
An Organohalide: 4-Bromo-1-methyl-1H-pyrazole serves as the electrophilic partner. Its bromine atom provides an excellent site for oxidative addition to the palladium catalyst.[6][7]
-
An Organoboron Reagent: (4-Bromophenyl)boronic acid acts as the nucleophilic partner, transferring the bromophenyl moiety to the palladium center.[8]
This approach allows for the late-stage introduction of the aryl group onto a pre-functionalized pyrazole core, a significant advantage in multi-step synthetic sequences.[5]
Caption: General Synthetic Workflow.
Synthesis of Precursor: 4-Bromo-1-methyl-1H-pyrazole
The primary precursor, 4-bromo-1-methyl-1H-pyrazole, is not always commercially available and often requires synthesis.
2.1. Synthetic Route
A conventional and reliable method for its preparation is the electrophilic bromination of 1-methyl-pyrazole.[6] This reaction regioselectively installs a bromine atom at the C4 position of the pyrazole ring, which is electronically activated for such substitutions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.[6][7][9]
2.2. Key Experimental Considerations
-
Solvent: The reaction is often performed in an inert solvent like water or dichloromethane.[6][7]
-
Temperature: Controlling the reaction temperature, often by starting at low temperatures (e.g., 0 °C), is crucial to prevent over-bromination and side reactions.[7][10]
-
Work-up: The product is a liquid with a relatively low boiling point, so care must be taken during solvent removal to avoid product loss.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol describes a general and robust procedure for the synthesis of the title compound.
3.1. Materials and Reagents
| Reagent | Molar Eq. | Purpose |
| 4-Bromo-1-methyl-1H-pyrazole | 1.0 | Electrophilic coupling partner |
| (4-Bromophenyl)boronic acid | 1.1 - 1.2 | Nucleophilic coupling partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 0.03 - 0.05 | Palladium(0) catalyst precursor |
| Na₂CO₃ or K₂CO₃ (2M aq. solution) | 2.0 - 2.5 | Base for activation of boronic acid |
| 1,4-Dioxane / H₂O (e.g., 4:1) | - | Solvent system |
| Ethyl Acetate | - | Extraction solvent |
| Brine | - | Aqueous wash |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying agent |
| Silica Gel | - | Stationary phase for chromatography |
3.2. Step-by-Step Procedure
Caption: Experimental Workflow for Suzuki Coupling.
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq.), (4-bromophenyl)boronic acid (1.1 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Base Addition: Add the aqueous base (e.g., 2M Na₂CO₃, 2.5 eq.).
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.[11] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel to yield the pure product.[12][13]
Understanding the Mechanism: The Suzuki Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle, which efficiently constructs the C-C bond while regenerating the active catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-1-methyl-1H-pyrazole, forming a Pd(II) intermediate.
-
Transmetalation: The (4-bromophenyl)boronic acid, activated by the base to form a more nucleophilic boronate complex, transfers its aryl group to the palladium center, displacing the bromide. This is typically the rate-determining step.[14]
-
Reductive Elimination: The two organic moieties on the palladium complex (the pyrazole and the bromophenyl groups) couple and are eliminated from the metal center. This step forms the final product, 4-(4-bromophenyl)-1-methyl-1H-pyrazole, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[14]
Characterization and Data Validation
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
5.1. Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrN₂ | [15] |
| Molecular Weight | 237.10 g/mol | [15] |
| Monoisotopic Mass | 235.99491 Da | [15] |
| Appearance | Expected to be a solid at room temperature. |
5.2. Spectroscopic Data
The following tables provide expected spectral data for structural verification.
Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Notes |
| Pyrazole H-5 | ~ 7.6 - 7.8 | Singlet (s) | Deshielded proton adjacent to two N atoms. |
| Pyrazole H-3 | ~ 7.5 - 7.7 | Singlet (s) | |
| Bromophenyl H (ortho to Br) | ~ 7.5 - 7.6 | Doublet (d) | AA'BB' system with protons ortho to pyrazole. |
| Bromophenyl H (ortho to Py) | ~ 7.3 - 7.5 | Doublet (d) | AA'BB' system with protons ortho to bromine. |
| N-Methyl (N-CH₃) | ~ 3.8 - 4.0 | Singlet (s) |
Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Expected δ (ppm) | Notes |
| Pyrazole C-5 | ~ 135 - 140 | Carbon adjacent to two N atoms. |
| Pyrazole C-3 | ~ 125 - 130 | |
| Bromophenyl C-ipso (C-Br) | ~ 120 - 125 | Signal may be weaker. |
| Bromophenyl C (CH) | ~ 128 - 133 | Two distinct signals for the aromatic CH groups. |
| Bromophenyl C-ipso (C-Py) | ~ 130 - 135 | Quaternary carbon attached to the pyrazole. |
| Pyrazole C-4 | ~ 115 - 120 | Carbon bearing the bromophenyl substituent. |
| N-Methyl (N-CH₃) | ~ 35 - 40 | Aliphatic carbon signal. |
Note: Exact chemical shifts (δ) can vary based on solvent and concentration.[16]
5.3. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺.
-
Isotopic Pattern: A hallmark of a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion: [M]⁺ and [M+2]⁺. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[17] This pattern provides definitive evidence for the presence of a single bromine atom in the molecule.
Conclusion
This guide has outlined a reliable and well-understood pathway for the synthesis of 4-(4-bromophenyl)-1-methyl-1H-pyrazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The detailed protocol, mechanistic insights, and comprehensive characterization data provide researchers with a validated framework for producing and verifying this important chemical intermediate. As a versatile building block, 4-(4-bromophenyl)-1-methyl-1H-pyrazole is primed for further functionalization, particularly through additional cross-coupling reactions at the bromine position, opening avenues for the development of novel pharmaceuticals and advanced materials.[7]
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